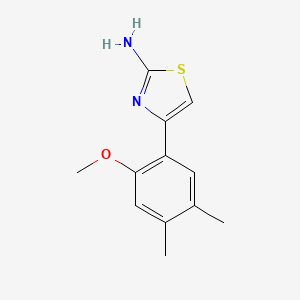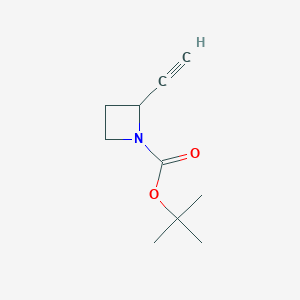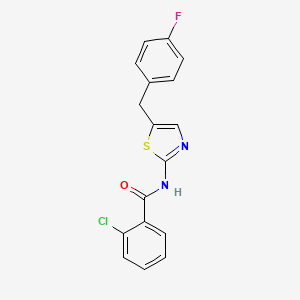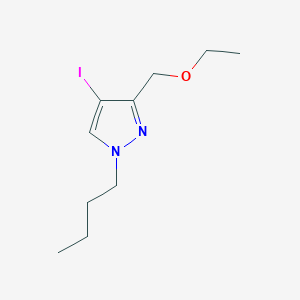![molecular formula C14H11Cl2N3O2 B2410612 2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione CAS No. 655235-81-7](/img/structure/B2410612.png)
2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Derivatives of imidazole-isoindoline-1,3-dione, which includes compounds similar to 2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione, have been synthesized and characterized for their biological activities, showing potential against various microbial strains (Sankhe & Chindarkar, 2021).
Biological Activity
- Studies have shown that copper(II) and cadmium(II) complexes involving compounds similar to this compound can form mononuclear complexes and coordination polymers, indicating potential in coordination chemistry and material science (Nath & Baruah, 2013).
Corrosion Inhibition
- Aza-pseudopeptides containing structures similar to this compound have shown efficacy as corrosion inhibitors for mild steel in acidic environments. Their interaction with steel surfaces and the inhibition efficiencies make them valuable in corrosion prevention (Chadli et al., 2017).
Molecular Interactions
- Ultrasonic studies of compounds related to this compound in various solvents have provided insights into molecular interactions, relevant to drug transmission and absorption (Tekade, Tale, & Bajaj, 2019).
Antimicrobial Studies
- Novel compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial activities against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Lamie, 2008).
Mécanisme D'action
Target of Action
The compound “2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione” is a complex molecule that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets due to their versatile chemical structure . The presence of the imidazole ring allows these compounds to form hydrogen bonds and aromatic interactions with biological targets, leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the stability of many pharmaceutical compounds can be influenced by factors such as temperature, humidity, and ph .
Propriétés
IUPAC Name |
2-[3-(4,5-dichloroimidazol-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-11-12(16)18(8-17-11)6-3-7-19-13(20)9-4-1-2-5-10(9)14(19)21/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHFKIICYYCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC(=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

